Cas no 891139-55-2 (N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide)

N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group and a butanamide side chain. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The dichlorophenyl moiety enhances lipophilicity and potential bioactivity, while the oxadiazole ring contributes to stability and diverse reactivity. The butanamide linker offers flexibility for further functionalization. Its well-defined synthesis and structural versatility make it suitable for applications in drug discovery, particularly in the development of antimicrobial or antitumor agents. The compound's purity and reproducibility ensure consistent performance in experimental settings.
N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide structure
891139-55-2 structure
Product Name:N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide
CAS No:891139-55-2
MF:C12H11Cl2N3O2
MW:300.140640497208
CID:6336279
PubChem ID:7244035
Update Time:2025-10-29

N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide Chemical and Physical Properties

Names and Identifiers

    • N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide
    • N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)butyramide
    • AKOS024656256
    • N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide
    • 891139-55-2
    • F2518-0105
    • AB00678934-01
    • Inchi: 1S/C12H11Cl2N3O2/c1-2-3-10(18)15-12-17-16-11(19-12)8-6-7(13)4-5-9(8)14/h4-6H,2-3H2,1H3,(H,15,17,18)
    • InChI Key: RMOUGGJKOVQNRR-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C1=NN=C(NC(CCC)=O)O1)Cl

Computed Properties

  • Exact Mass: 299.0228320g/mol
  • Monoisotopic Mass: 299.0228320g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 319
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 68Ų

N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide Pricemore >>

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Additional information on N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide

Introduction to N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide (CAS No. 891139-55-2)

N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide (CAS No. 891139-55-2) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural features of this molecule, particularly the presence of a 2,5-dichlorophenyl group and an oxadiazol moiety, contribute to its unique chemical properties and biological interactions.

The oxadiazole core is a heterocyclic compound that has been widely studied for its pharmacological properties. It is characterized by a five-membered ring containing two oxygen atoms and one nitrogen atom. This structural motif is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The introduction of substituents such as the 2,5-dichlorophenyl group can further modulate these properties, enhancing the compound's efficacy and selectivity.

In recent years, there has been a growing interest in developing novel therapeutic agents based on oxadiazole derivatives. These compounds have shown promise in preclinical studies as potential treatments for a range of diseases. The N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide molecule is particularly noteworthy due to its unique structural features and potential biological activities. The butanamide moiety in the molecule can serve as a pharmacophore, contributing to its interactions with biological targets.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The presence of the 2,5-dichlorophenyl group introduces additional complexity to the synthesis process, necessitating careful optimization to ensure high yield and purity. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired molecular framework efficiently.

Evaluation of the pharmacological properties of N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide has revealed promising results in various in vitro and in vivo models. Studies have indicated that this compound exhibits significant inhibitory activity against certain enzymes and receptors involved in disease pathways. For instance, preliminary data suggest that it may interfere with the activity of enzymes such as kinases and proteases, which are often implicated in cancer progression.

The potential therapeutic applications of this compound are broad and span multiple disease areas. In oncology research, oxadiazole derivatives have shown particular promise as inhibitors of tyrosine kinases and other enzymes involved in tumor growth and metastasis. The specific arrangement of substituents in N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide may enhance its binding affinity to these targets, making it a valuable candidate for further development.

In addition to its oncological potential, this compound has also shown promise in other therapeutic areas. For example, it may exhibit anti-inflammatory properties by modulating the activity of inflammatory cytokines and signaling pathways. This makes it a candidate for developing treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

The structural diversity of oxadiazole derivatives allows for extensive modifications to optimize their pharmacological profiles. By varying the substituents on the oxadiazole ring or introducing additional functional groups like amides or carboxylic acids, researchers can fine-tune the biological activities of these compounds. The butanamide moiety in N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide, for instance, may contribute to its solubility and bioavailability when formulated into drug products.

The development of new pharmaceutical agents relies heavily on understanding their interaction with biological targets at the molecular level. Computational methods such as molecular docking and quantum mechanics calculations have been instrumental in predicting how N-5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-ylbutanamide interacts with proteins and enzymes involved in disease pathways. These computational studies provide valuable insights into the compound's mechanism of action and guide further optimization efforts.

In conclusion,N-

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